molecular formula C9H8F2N2O B4354119 4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine

4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine

Cat. No.: B4354119
M. Wt: 198.17 g/mol
InChI Key: PZRFVWJSGJWBAK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of difluoromethyl groups into pyridine frameworks can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects. The compound may also serve as a bioisostere of alcohol, thiol, and amine moieties, further influencing its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both difluoromethyl and dimethyl groups in the isoxazolo[5,4-b]pyridine framework can enhance its stability, reactivity, and potential for therapeutic applications .

Properties

IUPAC Name

4-(difluoromethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c1-4-3-6(8(10)11)7-5(2)13-14-9(7)12-4/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRFVWJSGJWBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine

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